molecular formula C24H20N2O4 B13143165 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline CAS No. 1807-99-4

3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline

Cat. No.: B13143165
CAS No.: 1807-99-4
M. Wt: 400.4 g/mol
InChI Key: VODKBINZIUJCJL-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline is a complex organic compound that belongs to the class of chromenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromenoquinoxaline core with methoxy groups at positions 3 and 6, and a methoxyphenyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted o-phenylenediamines with chromone derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromenoquinoxaline core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromenoquinoxalines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with DNA, causing disruption of replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Chromone: Shares the chromone core but lacks the quinoxaline moiety.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different core structures.

Uniqueness

3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline is unique due to its combined chromenoquinoxaline core and methoxyphenyl substitution, which confer distinct chemical and biological properties

Properties

CAS No.

1807-99-4

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

3,6-dimethoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline

InChI

InChI=1S/C24H20N2O4/c1-27-16-10-8-15(9-11-16)24(29-3)23-22(25-19-6-4-5-7-20(19)26-23)18-13-12-17(28-2)14-21(18)30-24/h4-14H,1-3H3

InChI Key

VODKBINZIUJCJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=C(O2)C=C(C=C5)OC)OC

Origin of Product

United States

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